Boc-Phe(3-CN)-OH

Catalog No.
S671848
CAS No.
131980-30-8
M.F
C15H18N2O4
M. Wt
290.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Phe(3-CN)-OH

CAS Number

131980-30-8

Product Name

Boc-Phe(3-CN)-OH

IUPAC Name

(2S)-3-(3-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-5-4-6-11(7-10)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1

InChI Key

FDQDHMZKOPOWFE-LBPRGKRZSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C#N)C(=O)O

Synonyms

131980-30-8;Boc-Phe(3-CN)-OH;Boc-L-3-Cyanophenylalanine;Boc-3-cyano-L-phenylalanine;(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoicacid;(2S)-2-[(tert-butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoicacid;SBB063853;(2S)-2-[(tert-butoxy)carbonylamino]-3-(3-cyanophenyl)propanoicacid;Boc-L-3-Cyanophe;AC1MC19U;14986_ALDRICH;SCHEMBL3748882;14986_FLUKA;CTK8B3681;FDQDHMZKOPOWFE-LBPRGKRZSA-N;MolPort-002-344-035;ZINC2569507;ANW-42938;CB-750;AKOS015836513;AKOS015889803;AM82767;BL236-1;RTR-004392;AJ-41729

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC(=C1)C#N)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)C#N)C(=O)O

Peptide Synthesis and Protein Engineering

N-Boc-3-cyano-L-phenylalanine can be incorporated into peptides and proteins using standard solid-phase peptide synthesis techniques. This allows researchers to investigate the effects of the cyano group on protein structure, function, and interactions with other molecules. For example, studies have shown that incorporating N-Boc-3-cyano-L-phenylalanine into peptides can improve their binding affinity to specific targets [1].

[1] – Replacement of Phenylalanine with 3-Cyanophenylalanine To Enhance the Affinity of Cyclic RGD Peptides for αvβ3 Integrin, Bioorganic & Medicinal Chemistry Letters, Volume 12, Issue 12, 2002, Pages 1677-1680,

Enzyme Substrate Analogs

The cyano group can mimic the behavior of other functional groups, such as the carboxylate group found in natural amino acids. This makes N-Boc-3-cyano-L-phenylalanine a valuable tool for designing enzyme substrate analogs. These analogs can be used to study the mechanisms of enzyme action and identify new drug targets. For example, N-Boc-3-cyano-L-phenylalanine has been used to develop inhibitors of the enzyme cathepsin B, which is involved in various diseases such as cancer and Alzheimer's disease [2].

[2] – Design and evaluation of selective inhibitors of cathepsin B based on a cyanophenylalanine scaffold, Bioorganic & Medicinal Chemistry, Volume 15, Issue 18, 2007, Pages 6208-6217,

Boc-Phe(3-CN)-OH, also known as N-Boc-3-cyano-L-phenylalanine, is a derivative of phenylalanine where a tert-butyloxycarbonyl (Boc) protecting group is attached to the amino group and a cyano group is present at the meta position of the phenyl ring. Its chemical formula is C15_{15}H18_{18}N2_2O4_4, and it has a CAS number of 131980-30-8. This compound is primarily used in peptide synthesis and as a building block for various chemical applications due to its unique functional groups that allow for diverse reactivity and modification .

, including:

  • Nucleophilic Substitution Reactions: The cyano group can participate in nucleophilic substitutions, allowing for further functionalization.
  • Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in coupling reactions.
  • Hydrolysis: The cyano group can be hydrolyzed to form the corresponding carboxylic acid, which may alter the compound's biological activity.

Boc-Phe(3-CN)-OH can be synthesized through several methods:

  • Starting from Phenylalanine: The synthesis typically begins with L-phenylalanine, which is first protected using the Boc group.
  • Introduction of the Cyano Group: The cyano group can be introduced via electrophilic aromatic substitution or by using cyanogen bromide in the presence of a base.
  • Purification: The final product is usually purified through techniques such as recrystallization or chromatography to achieve a high degree of purity (≥98% by TLC) .

Boc-Phe(3-CN)-OH has various applications in:

  • Peptide Synthesis: It serves as a valuable building block in the synthesis of peptides and proteins, particularly in creating modified peptides with enhanced properties.
  • Drug Development: Its unique structure allows it to be explored for potential pharmaceutical applications, particularly in designing inhibitors or modulators of biological targets.
  • Chemical Research: Used as a reagent in various organic synthesis processes and studies related to amino acid derivatives .

Boc-Phe(3-CN)-OH shares structural similarities with several other amino acid derivatives. Below are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
Boc-Phe-OHNo cyano group; only amino and carboxylic groupsMore straightforward peptide coupling
Boc-D-Phe(3-CN)-OHD-enantiomer of Boc-Phe(3-CN)-OHDifferent stereochemistry affects activity
Boc-Tyr(3-CN)-OHSimilar structure but contains tyrosinePotentially different biological interactions due to aromatic ring differences
Boc-Ala-OHSimple amino acid without additional groupsLacks complexity for specific reactions

Boc-Phe(3-CN)-OH's unique combination of a cyano group and a protecting group makes it particularly versatile for synthetic applications compared to simpler amino acids .

XLogP3

2.2

Wikipedia

Boc-L-3-cyanophenylalanine

Dates

Modify: 2023-08-15

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